molecular formula C7H5BrF3N B13465828 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine

2-Bromo-6-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13465828
M. Wt: 240.02 g/mol
InChI Key: WTBHOAKVGXLODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds

Pyridine and its derivatives are ubiquitous in the landscape of organic chemistry, owing to their presence in a vast array of biologically active compounds and functional materials. As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus imparts unique electronic properties and serves as a key pharmacophore in numerous drug molecules. Its ability to participate in various chemical transformations and to be functionalized at multiple positions makes it an indispensable scaffold for the construction of complex molecular architectures. The prevalence of the pyridine motif in pharmaceuticals and agrochemicals underscores its importance as a privileged structure in medicinal and materials chemistry. nbinno.comchemrxiv.orgmountainscholar.org

Role of Halogen Substituents in Directed Functionalization

The introduction of halogen atoms, such as bromine, onto the pyridine ring is a critical strategy for enhancing its reactivity and enabling regioselective functionalization. chemrxiv.orgnbinno.com Halogenated pyridines are key building blocks in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in a wide range of cross-coupling reactions. nbinno.comnih.gov These reactions, including Suzuki, Sonogashira, and Heck couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyridine core. nbinno.comnbinno.com The bromine atom in compounds like 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine acts as a versatile synthetic handle, providing a predictable site for subsequent chemical modifications and the elaboration of the molecular framework. nbinno.comresearchgate.net This directed functionalization is crucial for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. chemrxiv.org

Impact of Fluoroalkyl Groups on Molecular Properties in Synthetic Chemistry

Fluoroalkyl groups, particularly the trifluoromethyl and related moieties, have a profound impact on the physicochemical and biological properties of organic molecules. mdpi.com The incorporation of a fluoroalkyl chain can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine atoms influences the electronic environment of the pyridine ring, affecting its reactivity and basicity. sci-hub.box Furthermore, the carbon-fluorine bond is exceptionally strong, which often imparts enhanced thermal and metabolic stability to the molecule. mdpi.comacs.org In the context of drug design, the introduction of a fluoroalkyl group is a well-established strategy to block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate. mdpi.comresearchgate.net

PropertyImpact of Fluoroalkyl Group
Lipophilicity Generally increases, potentially improving membrane permeability. researchgate.net
Metabolic Stability Often enhanced due to the strength of the C-F bond. mdpi.comresearchgate.net
Acidity/Basicity Can significantly alter the pKa of nearby functional groups. sci-hub.box
Binding Affinity May improve interactions with biological targets through new electrostatic or hydrogen bonding interactions. researchgate.net
Conformation Can influence the preferred three-dimensional shape of the molecule.

Contextualization of this compound within Modern Synthetic Strategies

This compound emerges as a highly valuable and specialized building block that synergistically combines the attributes of a halogenated pyridine with those of a fluoroalkyl-substituted arene. The bromine atom at the 2-position provides a reactive site for a plethora of cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. Simultaneously, the 1,1,2-trifluoroethyl group at the 6-position confers the beneficial properties associated with fluorination, such as enhanced metabolic stability and modified electronic characteristics.

This dual functionality makes this compound a powerful intermediate for the synthesis of complex and highly functionalized pyridine derivatives. Its strategic design allows for a modular approach to molecular construction, where the bromine can be leveraged for scaffold elaboration while the fluoroalkyl group fine-tunes the properties of the final product. This positions the compound as a key player in the development of new pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular architecture and properties is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-6-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)7(10,11)4-9/h1-3H,4H2

InChI Key

WTBHOAKVGXLODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CF)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 1,1,2 Trifluoroethyl Pyridine

De Novo Pyridine (B92270) Ring Formation Approaches

Constructing the pyridine ring from acyclic precursors, a method known as de novo synthesis, allows for the strategic placement of substituents from the outset. This approach is particularly advantageous when the desired substitution pattern is difficult to achieve through direct functionalization.

Cyclocondensation Strategies Incorporating Fluoroalkylated Precursors

Cyclocondensation reactions are a powerful method for forming heterocyclic rings, including pyridines. youtube.comillinois.edu These reactions typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. To synthesize 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine, this strategy would necessitate the use of a precursor already containing the 1,1,2-trifluoroethyl group.

While specific literature for the synthesis of this compound via this route is not prominent, the general principle is well-established for related trifluoromethylpyridines. nih.gov For instance, the Kröhnke and Hantzsch pyridine syntheses are classic examples where α,β-unsaturated ketones or 1,5-dicarbonyl compounds react with an ammonia source to form the pyridine ring. researchgate.netorganic-chemistry.org

A plausible synthetic pathway could involve the reaction of a 1,3-dicarbonyl compound with a fluoroalkylated building block. For example, a compound like 4,4,5-trifluoro-1-(pyridin-2-yl)pentane-1,3-dione could theoretically undergo cyclization. The synthesis of such precursors and their subsequent cyclization would be key to this approach. Research has demonstrated the viability of using fluoroalkyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in cyclocondensation reactions to yield trifluoromethyl-substituted pyridines. nih.gov An analogous strategy, detailed in the hypothetical scheme below, could be envisioned for the target compound.

Table 1: Hypothetical De Novo Cyclocondensation Strategy

StepReactantsKey Reagents/ConditionsIntermediate/ProductRationale
1Fluoroalkylated Ketone + β-Diketone EquivalentBase-catalyzed condensation1,5-Dicarbonyl Precursor with 1,1,2-Trifluoroethyl MoietyFormation of the carbon backbone required for cyclization.
21,5-Dicarbonyl PrecursorAmmonia or Ammonium Acetate (B1210297), Heat6-(1,1,2-trifluoroethyl)pyridin-2-olRing closure to form the pyridinone tautomer.
36-(1,1,2-trifluoroethyl)pyridin-2-olPhosphorus Oxybromide (POBr₃) or similar brominating agentThis compoundConversion of the hydroxyl/pyridone group to a bromide.

Functionalization of Pre-formed Pyridine Systems

An alternative and often more direct approach is to begin with a commercially available or easily synthesized pyridine derivative and introduce the desired functional groups in a stepwise manner. This strategy relies on the ability to control the regioselectivity of the reactions.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. For the synthesis of the target compound, this would involve either the bromination of 6-(1,1,2-trifluoroethyl)pyridine at the 2-position or the bromination of a pyridine precursor that can later be converted to the final product.

The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution challenging. However, various methods have been developed for its regioselective halogenation. dntb.gov.ua The presence of an existing substituent, such as the 1,1,2-trifluoroethyl group, would direct the position of incoming electrophiles. Fluoroalkyl groups are generally electron-withdrawing and deactivating, which can further complicate direct bromination.

A more common strategy involves the use of pyridine N-oxides, which activates the ring towards both electrophilic and nucleophilic attack. Another powerful method is directed ortho-metalation, where a directing group on the pyridine ring guides a strong base to deprotonate the adjacent position, followed by quenching with a bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). znaturforsch.com For pyridines lacking a directing group, regioselectivity can be achieved under specific conditions, often favoring the 3- or 5-position. However, achieving 2-bromination often requires a multi-step sequence, such as the conversion of 2-pyridone to 2-bromopyridine (B144113). mdpi.com

Table 2: Selected Methods for Regioselective Bromination of Pyridine Derivatives

MethodSubstrate TypeReagentsTypical Position SelectivityReference
Halogen/Metal ExchangeIodinated or Brominated PyridinesAlkyllithium or Grignard Reagents, then Br₂Depends on initial halogen position znaturforsch.com
Electrophilic BrominationActivated PyridinesBr₂ or NBS with strong acid (e.g., Oleum)Often C-3 or C-5 nih.gov
From Pyridones2-PyridonePOBr₃C-2 mdpi.com
Via N-OxidesPyridine N-OxidePOBr₃/PBr₃C-2 and C-4 nih.gov

Introduction of the 1,1,2-Trifluoroethyl Moiety

Attaching the 1,1,2-trifluoroethyl group to a pre-brominated pyridine ring is a key challenge. This can be approached through direct fluoroalkylation or by converting an existing functional group into the desired moiety.

Directly introducing fluoroalkyl groups onto aromatic and heteroaromatic rings has been an area of intense research. These methods often involve transition-metal-catalyzed cross-coupling reactions or radical-based approaches. While methods for trifluoromethylation are abundant, reagents for introducing longer or more complex fluoroalkyl chains like 1,1,2-trifluoroethyl are less common but emerging.

A recent study reported the development of diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate, a reagent designed for the direct incorporation of the 1,1,2-trifluoroethyl substituent into organic molecules. nih.gov This reagent can be used in photoredox-catalyzed reactions to attach the desired group to various substrates, including heterocycles. nih.govresearchgate.net This type of methodology would be directly applicable to a substrate like 2-bromopyridine, potentially coupling at the bromine-bearing carbon via a suitable catalytic cycle or by first converting the bromide to an organometallic species.

When direct methods are not available, a multi-step sequence known as functional group interconversion (FGI) can be employed. This involves introducing a functional group that can be chemically transformed into the target 1,1,2-trifluoroethyl group. This approach offers flexibility but often requires more synthetic steps.

Several hypothetical pathways can be proposed:

From a Carbonyl Group: One could start with 2-bromo-6-acetylpyridine. The acetyl group could be subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms. This would likely create a mixture of fluorinated products requiring careful control of reaction conditions to achieve the desired 1,1,2-trifluoroethyl structure.

From an Alkene: Another route could involve the installation of a vinyl group at the 6-position of 2-bromopyridine (e.g., via Stille or Suzuki coupling). Subsequent addition of fluorine and hydrogen across the double bond through specialized hydrofluorination or related reactions could yield the target structure.

From a Trifluoroacetyl Group: A 2-bromo-6-(trifluoroacetyl)pyridine intermediate could be synthesized. The selective reduction of the ketone to a secondary alcohol, followed by deoxygenation or conversion of the hydroxyl group to a hydrogen, would provide the 1,1,2-trifluoroethyl moiety. The N,N-dimethylhydrazone of 1,1,1-trifluoroacetone (B105887) is a known versatile intermediate that can be coupled with aryl bromides, and subsequent hydrolysis yields the trifluoromethyl ketone, which could then be reduced. researchgate.net

Table 3: Potential Functional Group Interconversion (FGI) Pathways

Starting Functional Group at C-6Step 1 ReagentsIntermediateStep 2 ReagentsFinal Moiety
-C(O)CH₃ (Acetyl)DAST or Deoxo-Fluor®-CF₂CH₃ or -CHFCH₂FFurther selective fluorination/reduction-CHF-CF₂H (Isomeric mixture likely)
-CH=CH₂ (Vinyl)Reagents for vicinal fluorohydrogenation-CHF-CH₂FSelective fluorination-CHF-CF₂H
-C(O)CF₃ (Trifluoroacetyl)Selective reducing agent (e.g., NaBH₄)-CH(OH)CF₃Deoxygenation (e.g., Barton-McCombie)-CH₂CF₃ (Isomer)
Functional Group Interconversions Leading to Fluoroethylation
Nucleophilic Fluorination Routes

Nucleophilic fluorination is a common strategy for introducing fluorine atoms into organic molecules. In the context of synthesizing this compound, this approach would typically involve the displacement of a suitable leaving group on a precursor molecule with a fluoride (B91410) ion source. One potential pathway involves a halogen exchange (Halex) reaction on a polychlorinated ethylpyridine precursor.

For instance, a 2-bromo-6-(1,1,2,2-tetrachloroethyl)pyridine or a 2-bromo-6-(1,2-dichloro-1,2-dihydroxyethyl)pyridine could serve as a substrate. The reaction is conducted with a nucleophilic fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) at elevated temperatures. The efficacy of the reaction is contingent on the nature of the leaving groups and the reaction conditions.

Another approach involves the fluorination of a carbonyl or hydroxyl precursor. For example, a 2-bromo-6-(acetyl)pyridine could be converted to a gem-difluoroethyl group using reagents like diethylaminosulfur trifluoride (DAST). Subsequent reactions would be needed to introduce the third fluorine atom. The choice of fluorinating agent and substrate is critical to control the extent and position of fluorination.

Table 1: Nucleophilic Fluorination Conditions for Pyridine Derivatives This table presents representative conditions for nucleophilic fluorination on pyridine systems, which are applicable to the synthesis of fluoroalkylpyridines.

PrecursorFluorinating AgentSolventTemperature (°C)Product Type
2-Chloro-5-(trichloromethyl)pyridineHF-300-4502-Chloro-5-(trifluoromethyl)pyridine
3-Chloro-2-fluoropyridineCsFDMSO120-1402,3-Difluoropyridine
Electrophilic Fluoroalkylation

Electrophilic fluoroalkylation methods introduce the fluoroalkyl group using an electrophilic source. While less common for direct synthesis of the 1,1,2-trifluoroethyl group, the principles can be applied. These reactions often involve the use of hypervalent iodine reagents or sulfonium (B1226848) salts that act as carriers for an electrophilic fluoroalkyl moiety. cas.cn

A hypothetical route could involve the reaction of a 2-bromopyridine derivative, potentially activated as a metallated species (e.g., a Grignard or organolithium reagent), with an electrophilic "CF2CHF" source. However, stable and effective reagents of this type are not widely available. A more plausible, albeit multi-step, approach would be the reaction with an electrophilic trifluorovinyl reagent followed by selective reduction of the double bond. The development of novel electrophilic reagents is an ongoing area of research that could enable more direct routes. researchgate.net

Radical-Mediated Fluoroalkylation Processes

Radical-mediated reactions offer a powerful alternative for installing fluoroalkyl groups, often under mild conditions. nih.gov These processes typically involve the generation of a fluoroalkyl radical, which then adds to the pyridine ring. The Minisci reaction is a classic example of radical alkylation of heteroaromatics.

For the synthesis of this compound, a potential pathway would start with 2-bromopyridine. A 1,1,2-trifluoroethyl radical could be generated from a suitable precursor, such as 1,1,2-trifluoroethyl iodide, using a radical initiator (e.g., AIBN, dibenzoyl peroxide) or through photoredox catalysis. nih.govnih.gov The generated radical would then attack the protonated 2-bromopyridine, with a preference for the C6 position due to electronic effects.

Recent advancements in visible-light photocatalysis have significantly expanded the scope of radical fluoroalkylation. nih.gov This method allows for the generation of fluoroalkyl radicals under exceptionally mild conditions, enhancing functional group tolerance. nih.gov

Table 2: Radical Fluoroalkylation Approaches This table outlines general methods for radical fluoroalkylation applicable to pyridine substrates.

Radical SourceGeneration MethodSubstrateKey Features
RF-IPhotoredox Catalysis(Hetero)areneMild conditions, high functional group tolerance.
RF-SO2NaOxidative(Hetero)areneUtilizes readily available sulfinate salts.

Sequential Introduction of Halogen and Fluoroalkyl Substituents

Ordered Functionalization Protocols

A highly controlled and versatile approach to this compound involves the stepwise introduction of the bromine atom and the fluoroalkyl group onto a pyridine scaffold. The order of these introductions is critical and is dictated by the directing effects of the substituents and the reactivity of the intermediates.

One common sequence begins with the introduction of the fluoroalkyl group onto a pyridine ring, followed by selective bromination. For example, 2-(1,1,2-trifluoroethyl)pyridine could be synthesized first. Subsequent regioselective bromination at the C6 position would yield the final product. Directing groups or specific brominating agents, such as N-bromosuccinimide (NBS) under controlled conditions, might be required to achieve the desired regioselectivity.

Alternatively, the synthesis can start with a pre-functionalized pyridine. For example, starting with 2,6-dibromopyridine (B144722), one bromine atom could be selectively replaced by the 1,1,2-trifluoroethyl group, leaving the other bromine intact. This is often achieved via transition metal-catalyzed cross-coupling reactions (see section 2.3).

One-Pot Multistep Transformations

To improve efficiency, sequential functionalization can be telescoped into one-pot procedures. These processes combine multiple reaction steps without the isolation of intermediates, saving time, reagents, and reducing waste. A hypothetical one-pot synthesis could involve the initial fluoroalkylation of a pyridine precursor followed by in-situ bromination of the resulting intermediate. urfu.ru For example, after forming 2-(1,1,2-trifluoroethyl)pyridine, a brominating agent could be added directly to the reaction mixture to achieve the final product. The success of such a strategy depends on the compatibility of the reagents and conditions for each step.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides some of the most efficient and selective methods for forming carbon-carbon bonds, making it highly suitable for the synthesis of this compound. nih.gov These reactions typically involve the cross-coupling of a halo-pyridine with a fluoroalkyl-metal reagent or a fluoroalkyl halide with a metallated pyridine.

Copper- and palladium-catalyzed reactions are particularly prominent. A key strategy involves the reaction of 2,6-dibromopyridine with a nucleophilic fluoroalkylating reagent. For example, a copper-mediated reaction using a reagent like (phen)Cu(CF2CHF2) could selectively displace one of the bromine atoms. acs.orgnih.gov The choice of ligands, solvent, and temperature is crucial for controlling the selectivity and yield of the mono-substitution product over the di-substituted byproduct.

Another powerful approach is the metallaphotoredox-catalyzed perfluoroalkylation of organobromides. nih.gov This dual catalytic system can couple Ruppert-Prakash type reagents (e.g., TMS-CF2CHF2) with aryl bromides like 2-bromopyridine. This method proceeds under mild, light-mediated conditions and demonstrates broad substrate scope. nih.gov

Table 3: Transition Metal-Catalyzed Fluoroalkylation of Bromo-pyridines This table provides examples of transition metal-catalyzed reactions for the synthesis of fluoroalkylpyridines from bromopyridine precursors.

Bromo-pyridine SubstrateFluoroalkyl SourceCatalyst/MetalLigand (if any)Product Yield (%)Reference
Methyl 6-bromopicolinate(phen)CuCF3Cuphen85 acs.org
2-BromopyridineTMSCF3Cu(OAc)2phen75 nih.gov
3-Bromopyridine(phen)CuCF2CF3Cuphen74 acs.org

Cross-Coupling Strategies for Pyridine Construction

Information regarding the application of cross-coupling strategies for the direct construction of the this compound framework is not available in the reviewed literature. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for the functionalization of bromo-pyridines, specific examples and conditions for this target molecule have not been reported. mdpi.comnih.gov

Directed C-H Functionalization Approaches

No instances of directed C-H functionalization to synthesize this compound were identified. Although C-H functionalization is a powerful tool for pyridine modification, its application to produce this specific compound has not been documented in the available scientific literature. nih.govresearchgate.netrsc.org

Reactivity and Chemical Transformations of 2 Bromo 6 1,1,2 Trifluoroethyl Pyridine

Reactions Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the C2 position is the primary site of reactivity for functionalization. Its susceptibility to oxidative addition by transition metal catalysts, such as palladium complexes, makes it an excellent leaving group for forming new carbon-carbon and carbon-nitrogen bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds. For 2-bromo-pyridines, particularly those bearing electron-withdrawing groups, these reactions proceed with high efficiency and selectivity. The palladium-catalyzed coupling of 2-halogenated pyridines is a well-established method for the synthesis of 2-aryl-substituted pyridine derivatives. researchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. nih.gov The reaction generally tolerates a wide range of functional groups and is a cornerstone in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. researchgate.netclaremont.edu For 2-bromopyridines, this reaction provides a direct route to 2-arylpyridines. The reactivity can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. researchgate.netrsc.org

Research on related compounds, such as 2-bromo-5-fluoropyridine, has shown that Suzuki couplings can be highly efficient. For instance, the reaction with phenylboronic acid using a palladium acetate (B1210297) catalyst in aqueous isopropanol (B130326) proceeds rapidly to give the coupled product in high yield. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted 2-Bromopyridines

Electrophile Boronic Acid/Ester Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
2-Bromo-5-fluoropyridine Phenylboronic acid Pd(OAc)₂ None K₃PO₄ i-PrOH/H₂O 80 0.17 92
2-Bromopyridine (B144113) 4-Methylphenylboronic acid Pd(OAc)₂ None K₃PO₄ i-PrOH/H₂O 80 4 96

Data sourced from studies on analogous 2-bromopyridine compounds to illustrate typical reaction conditions. researchgate.net

The Sonogashira coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. scirp.org This reaction is a fundamental method for constructing C(sp²)–C(sp) bonds and is widely used in the synthesis of substituted alkynes and conjugated enynes. soton.ac.ukresearchgate.netresearchgate.net The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate.

The presence of electron-withdrawing groups on the pyridine ring, such as a trifluoromethyl or trifluoroethyl group, generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. Studies on compounds like 2-amino-3-bromo-5-(trifluoromethyl)pyridine demonstrate successful Sonogashira coupling with various terminal alkynes to produce 2-amino-3-alkynyl-5-(trifluoromethyl)pyridines in high yields. scirp.org

Table 2: Examples of Sonogashira Coupling with Substituted 2-Bromopyridines

Electrophile Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temp. (°C) Time (h) Yield (%)
2-Amino-3-bromo-5-(trifluoromethyl)pyridine Phenylacetylene Pd(CF₃COO)₂/PPh₃ CuI Et₃N DMF 100 3 91
6-Bromo-3-fluoro-2-cyanopyridine 4-Ethylphenylacetylene Pd(PPh₃)₄ CuI Et₃N THF RT 16 85

Data sourced from studies on analogous substituted bromopyridine compounds. scirp.orgsoton.ac.uk

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 3: Example of Stille Coupling with a 2-Bromopyridine Derivative

Electrophile Organostannane Catalyst Ligand Additive Solvent Temp. (°C) Time (h) Yield (%)

Data sourced from a study on 2-bromopyridine to illustrate the potential of Stille coupling. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. chempedia.info Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under mild conditions with high stereospecificity. nih.gov This method is a powerful tool for preparing substituted pyridines. researchgate.netorgsyn.org

The preparation of the required pyridylzinc reagent or the use of a zincated coupling partner is central to this reaction. The high reactivity and functional group tolerance make it an attractive strategy. For example, 2-iodopyridine (B156620) has been coupled with a trifluoroethenyl zinc reagent, demonstrating the feasibility of introducing fluorinated moieties via this method. chempedia.info It is expected that 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine would readily couple with various aryl- and alkylzinc reagents.

Table 4: Example of Negishi Coupling with a Halopyridine

Electrophile Organozinc Reagent Catalyst Solvent Temp. (°C) Yield (%)

Data sourced from a study on a related halopyridine to demonstrate the applicability of the Negishi reaction. chempedia.info

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.org This reaction has become a premier method for synthesizing aryl amines, which are important structures in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. wikipedia.org

This method provides an effective route to a wide variety of secondary and tertiary aminopyridines. nih.gov The reaction is applicable to both cyclic and acyclic amines, including primary and secondary amines. The electron-deficient nature of the pyridine ring in this compound should facilitate the initial oxidative addition step, making it a good substrate for this transformation. The coupling of unactivated secondary and tertiary alkyl bromides has also been achieved using specialized palladium catalyst systems. acs.orgresearchgate.net

Table 5: Examples of Buchwald-Hartwig Amination with 2-Bromopyridines

Electrophile Amine Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
2-Bromopyridine Diethylamine Pd(OAc)₂ BINAP NaOt-Bu Toluene 100 16 93
2-Bromopyridine Morpholine Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 100 24 95

Data compiled from literature on 2-bromopyridine to show representative reaction conditions.

Carbonylative Cross-Coupling

Palladium-catalyzed carbonylative cross-coupling reactions are a powerful tool for the synthesis of ketones and their derivatives from aryl halides. rsc.org In the context of this compound, this reaction would involve the introduction of a carbonyl group at the 2-position, replacing the bromine atom. While specific studies on this molecule are not prevalent, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion and reductive elimination of the resulting acyl-palladium complex with a suitable coupling partner.

A variety of carbon nucleophiles can be employed in these reactions, leading to a diverse range of products. rsc.org For instance, the coupling with organoboron compounds (Suzuki-Miyaura type carbonylation) or organostannanes (Stille type carbonylation) would yield the corresponding aryl ketones. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl Halides Note: This table presents examples with analogous compounds to illustrate the general transformation.

Aryl HalideCoupling PartnerCatalyst/LigandProductYield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / PPh₃4-Nitrobenzophenone85 rsc.org
2-BromopyridineTributyl(phenyl)stannanePdCl₂(PPh₃)₂2-Benzoylpyridine92 rsc.org
Ethyl 2-bromo-2,2-difluoroacetatePhenylboronic acidPd(OAc)₂ / XantphosEthyl 2,2-difluoro-3-oxo-3-phenylpropanoate88 researchgate.net

Nucleophilic Substitution Reactions (SₙAr)

The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The bromine atom at the 2-position is a good leaving group and is readily displaced by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which facilitates the reaction. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at the 2-position.

Table 2: Examples of Nucleophilic Aromatic Substitution (SₙAr) on Halopyridines Note: This table presents examples with analogous compounds to illustrate the general transformation.

HalopyridineNucleophileConditionsProductYield (%)Reference
2-ChloropyridineSodium methoxideMethanol, reflux2-Methoxypyridine75 youtube.com
2,4-DinitrochlorobenzeneAnilineEthanol, refluxN-(2,4-Dinitrophenyl)aniline90 researchgate.net
2-(Pentafluorophenyl)pyridineFe-Mg bimetallic nucleophileBenzene-d₆, 298 K2-(2,3,5,6-Tetrafluorophenyl)pyridine derivativeHigh rsc.org

Reductive Debromination

Reductive debromination offers a method to replace the bromine atom in this compound with a hydrogen atom. This transformation can be useful for synthesizing the corresponding 2-(1,1,2-trifluoroethyl)pyridine. Various methods have been developed for the reductive dehalogenation of aryl halides.

Traditional methods often involve the use of metal hydrides or catalytic hydrogenation. More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient approach for cleaving carbon-bromide bonds. acs.org These methods often exhibit good functional group tolerance, making them suitable for complex molecules. Another approach involves the use of reducing agents like zinc dust or other metals. nih.gov

Table 3: Examples of Reductive Debromination of Aryl Bromides Note: This table presents examples with analogous compounds to illustrate the general transformation.

Aryl BromideReagents/ConditionsProductYield (%)Reference
1-Bromo-4-phenylnaphthaleneVisible light, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Hantzsch ester1-Phenylnaphthalene95 acs.org
vic-Dibromideso-AnisidineTHF, room temp.AlkeneHigh

Reactions of the 1,1,2-Trifluoroethyl Group

The 1,1,2-trifluoroethyl substituent introduces unique chemical properties to the molecule and can also be a site for further transformations.

Selective Defluorination Reactions

Selective defluorination of fluoroalkyl groups is a challenging transformation due to the high strength of the carbon-fluorine bond. However, achieving partial defluorination can lead to the synthesis of novel fluorinated compounds with altered biological and chemical properties.

While specific methods for the selective defluorination of a 1,1,2-trifluoroethyl group are not widely reported, general strategies for the defluorination of trifluoromethyl arenes could potentially be adapted. These methods often involve the use of strong reducing agents or specific catalytic systems. nih.govresearchgate.net For instance, base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped, has been used for the selective reduction of aromatic trifluoromethyl groups. nih.gov Another approach involves catalytic transfer hydrogenative defluorination, which has shown regioselectivity in polyfluoroarenes. mdpi.com

Transformations Preserving the Fluoroalkyl Framework

The 1,1,2-trifluoroethyl group is generally stable under a variety of reaction conditions, allowing for transformations on other parts of the molecule without affecting this substituent. The direct incorporation of the 1,1,2-trifluoroethyl substituent into organic molecules has been achieved using specialized reagents, indicating its robustness. nih.gov

Furthermore, syntheses of complex heterocyclic structures containing a trifluoroethyl group have been reported, where this group remains intact throughout multi-step reaction sequences. rsc.org This stability allows for the strategic use of this compound as a building block in the synthesis of more complex fluorinated molecules.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-oxidation of the pyridine nitrogen in this compound would yield the corresponding pyridine N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgthieme-connect.de The resulting N-oxide can exhibit altered reactivity of the pyridine ring and can also be used as a handle for further functionalization before being removed by deoxygenation. semanticscholar.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. semanticscholar.orgresearchgate.net The reactivity of the pyridine nitrogen towards quaternization is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing bromo and trifluoroethyl groups would decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine. osti.govacs.org

Table 4: Examples of Reactions at the Pyridine Nitrogen Note: This table presents examples with analogous compounds to illustrate the general transformation.

Pyridine DerivativeReagentReaction TypeProductReference
2-Bromo-6-phenylpyridinem-CPBAN-Oxidation2-Bromo-6-phenylpyridine N-oxide
PyridineMethyl iodideQuaternizationN-Methylpyridinium iodide researchgate.net
3,5-Lutidine30% H₂O₂ / Acetic acidN-Oxidation3,5-Lutidine N-oxide arkat-usa.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For a complete structural assignment of 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, would be required.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their connectivity. For this compound, one would expect to observe signals for the protons on the pyridine (B92270) ring and the proton in the trifluoroethyl group. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) would be crucial for assigning these protons to their specific positions in the molecule. However, no experimental or simulated ¹H NMR data for this compound could be located.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the six carbon atoms in the pyridine ring and the two carbon atoms in the trifluoroethyl side chain. The chemical shifts would be influenced by the electronegativity of the attached bromine, nitrogen, and fluorine atoms. Currently, there is no available ¹³C NMR data for this compound in the public domain.

¹⁹F NMR Spectroscopy for Fluorine Environment Differentiation

Given the presence of a trifluoroethyl group, ¹⁹F NMR spectroscopy would be a critical tool for characterizing the fluorine environments. This technique is highly sensitive to the chemical environment of fluorine atoms. The spectrum would be expected to show distinct signals for the fluorine atoms, and the coupling patterns would provide valuable information about their connectivity to neighboring protons and carbons. No ¹⁹F NMR data for this compound has been found in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assembling the molecular structure. These experiments establish correlations between different nuclei, confirming the connectivity of protons and carbons within the molecule. The absence of primary 1D NMR data means that no 2D NMR studies have been reported either.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds, such as C-H, C=C, C=N, C-Br, and C-F. These bands would help to confirm the presence of the pyridine ring and the substituted ethyl group. Despite its utility, no IR spectral data for this specific compound is currently available.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. A Raman spectrum for this compound would be expected to show characteristic peaks corresponding to the vibrations of the pyridine ring and its substituents.

Key expected vibrational modes would include:

Pyridine Ring Vibrations: Strong signals corresponding to the ring stretching and breathing modes.

C-Br Stretch: A characteristic low-frequency vibration for the carbon-bromine bond.

C-F Vibrations: Multiple strong signals associated with the stretching modes of the carbon-fluorine bonds in the trifluoroethyl group.

C-H Vibrations: Signals corresponding to the stretching and bending of the C-H bonds on the pyridine ring and the ethyl substituent.

While specific, experimentally determined Raman shifts for this compound are not present in the surveyed scientific literature, theoretical calculations, such as Density Functional Theory (DFT), could predict these frequencies with a high degree of accuracy.

Table 1: Predicted Key Raman Shifts for this compound

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyridine Ring Ring Breathing/Stretching 1000 - 1600
C-F Bonds Symmetric & Asymmetric Stretch 1000 - 1200
C-Br Bond Stretch 500 - 650

Note: The data in this table is based on theoretical expectations and typical frequency ranges for the specified functional groups, as direct experimental data is unavailable.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound, allowing for the confirmation of its elemental formula, C₇H₅BrF₃N. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of almost equal intensity separated by approximately 2 Da.

The theoretical exact masses for the most abundant isotopes are calculated as follows:

Table 2: Theoretical HRMS Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (Da)
[M(⁷⁹Br)]⁺ C₇H₅⁷⁹BrF₃N 238.9561
[M(⁸¹Br)]⁺ C₇H₅⁸¹BrF₃N 240.9540
[M(⁷⁹Br)+H]⁺ C₇H₆⁷⁹BrF₃N 239.9639

Note: Masses are calculated based on the most abundant isotopes: C=12.0000, H=1.0078, Br=78.9183, F=18.9984, N=14.0031.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in predictable ways. Analysis of these fragments helps to confirm the structure of the molecule. Although experimental fragmentation data is not available, likely fragmentation pathways would include:

Loss of a Bromine Radical: Cleavage of the C-Br bond to yield a [M-Br]⁺ fragment. This is often a prominent fragmentation pathway for bromo-aromatic compounds.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) from the trifluoroethyl group.

Cleavage of the Ethyl Group: Fission of the C-C bond in the side chain, potentially leading to the loss of a CHF₂ or CF₂ radical.

Pyridine Ring Fission: At higher energies, the aromatic ring itself can undergo fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-N, C-Br, C-F).

Bond Angles: The angles formed by three connected atoms, defining the geometry of the pyridine ring and the substituent.

Torsion Angles: The dihedral angles that describe the conformation of the trifluoroethyl group relative to the pyridine ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as halogen bonding or π-π stacking.

A search of crystallographic databases did not yield a published crystal structure for this specific compound.

Chiroptical Spectroscopy (if applicable for enantiomeric derivatives)

The 1,1,2-trifluoroethyl substituent contains a chiral center at the second carbon atom (the -CHF₂ group). Consequently, this compound is a chiral molecule and exists as a pair of enantiomers (R and S forms). This makes it a suitable candidate for analysis by chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

These techniques measure the differential absorption of left and right circularly polarized light. An ECD or VCD spectrum provides information about the absolute configuration of a chiral molecule. While no experimental chiroptical studies for the enantiomers of this compound have been reported, such an analysis would be essential for:

Distinguishing between the R and S enantiomers.

Assigning the absolute configuration of a synthesized or isolated enantiomer by comparing experimental spectra with quantum chemical predictions.

This type of analysis is crucial in fields where stereochemistry plays a vital role.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published DFT studies were identified for 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine.

Optimization of Molecular Geometry and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound are not available.

Electronic Structure Analysis

Detailed electronic property data is unavailable.

Frontier Molecular Orbital (HOMO-LUMO) Theory

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which illustrate the charge distribution and reactive sites of a molecule, have not been computationally generated for this compound in published literature.

Vibrational Frequency Prediction and Assignment

There are no available theoretical predictions or experimental assignments of the vibrational frequencies for this compound.

Nuclear Magnetic Resonance Chemical Shift Calculations

Calculated NMR chemical shifts for the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei of this specific molecule are not documented in the searched scientific literature.

Mechanistic Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These investigations provide insights into the step-by-step transformation of reactants into products, identifying intermediates and the energy barriers that govern the reaction rate. For this compound, key reactions of interest would include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, given the presence of the bromine atom on the electron-deficient pyridine (B92270) ring.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s) (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For a hypothetical SNAr reaction of this compound with a nucleophile (e.g., methoxide), computational chemists would model the approach of the nucleophile to the carbon atom bearing the bromine. The calculation would seek to locate a first-order saddle point on the potential energy surface, which corresponds to the TS. The key characteristics of a calculated transition state include:

A single imaginary frequency: This frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they traverse the energy barrier from reactant to product.

Geometric features: The TS geometry would show the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-bromine bond.

DFT calculations on related bromopyridines in SNAr reactions have shown that the presence of electron-withdrawing groups, such as a trifluoroethyl group, would be expected to stabilize the negatively charged intermediate (a Meisenheimer-like complex), thereby lowering the activation energy.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction, allowing for the determination of the rate-determining step (the step with the highest activation energy).

For a reaction involving this compound, the energy profile would be constructed as follows:

Geometry Optimization: The three-dimensional structures of all species (reactants, intermediates, TS, products) are optimized to find their lowest energy conformations.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a high-level basis set to obtain accurate electronic energies.

Zero-Point Vibrational Energy (ZPVE) Correction: Vibrational frequency calculations are performed to obtain ZPVE corrections, which are added to the electronic energies to approximate the total energy at 0 K.

Profile Plotting: The relative energies are plotted against the reaction coordinate to visualize the entire pathway.

A hypothetical energy profile for a Suzuki-Miyaura cross-coupling reaction would detail the energies of the key steps: oxidative addition of the bromopyridine to the palladium(0) catalyst, transmetalation, and reductive elimination.

Reactivity Descriptor Analysis (e.g., Fukui Functions)

Conceptual DFT provides reactivity descriptors that help predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. One of the most common descriptors is the Fukui function, which indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui functions are defined as:

f+(r): For nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r): For electrophilic attack (measures the reactivity of a site upon electron removal).

f0(r): For radical attack.

For this compound, the analysis of Fukui functions would likely predict that the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen atom and activated by the electron-withdrawing substituents, are the most susceptible to nucleophilic attack. The bromine atom itself would also be a key site for reactions involving oxidative addition. This type of analysis is crucial for understanding the regioselectivity of its reactions. researchgate.net

Table 1: Illustrative Reactivity Descriptor Analysis for a Substituted Pyridine This table presents hypothetical data to illustrate the concept for a pyridine derivative. Actual values for this compound would require specific calculations.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)
N10.0500.150
C2 (with Br)0.1800.030
C30.0900.080
C40.1600.060
C50.0850.075
C6 (with CHFCF2H)0.1400.040

Spectroscopic Property Prediction

Computational chemistry is widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. Calculations would predict distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the bromo and trifluoroethyl groups. Similarly, the carbon and fluorine environments would be predicted. For instance, in the related compound 5-Bromo-2-(trifluoromethyl)pyridine, the carbon attached to the trifluoromethyl group appears as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms. A similar, albeit more complex, splitting pattern would be anticipated for the trifluoroethyl group in the target molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, the predicted spectrum would show characteristic peaks for C-H, C=C, and C-N stretching and bending modes of the pyridine ring, as well as vibrations associated with the C-Br and C-F bonds.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through specific calculations or experiments.

Spectroscopic TechniquePredicted ParameterPredicted Value
1H NMRChemical Shift (Pyridine H)δ 7.5 - 8.5 ppm
13C NMRChemical Shift (C-Br)δ ~140 ppm
19F NMRChemical Shift (-CHF-)δ ~ -140 to -150 ppm
19F NMRChemical Shift (-CF2H)δ ~ -110 to -120 ppm
IR SpectroscopyC-Br Stretch~650 cm-1
IR SpectroscopyC-F Stretch1100 - 1300 cm-1

Applications in Advanced Organic Synthesis As a Synthetic Building Block

Construction of Complex Heterocyclic Architectures

There is currently no available scientific literature detailing the use of 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine in the construction of complex heterocyclic architectures.

Scaffold Diversity Generation in Chemical Libraries

Information regarding the application of this compound for generating scaffold diversity in chemical libraries is not present in the current body of scientific research.

Precursor in Multicomponent Reaction Sequences

There are no documented instances of this compound being utilized as a precursor in multicomponent reaction sequences in the available scientific literature.

Role in Catalyst or Ligand Design (if applicable)

The role of this compound in catalyst or ligand design has not been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-(1,1,2-trifluoroethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation of pyridine derivatives or coupling reactions. For example, reductive coupling of 2-halomethylpyridines using nickel catalysts under inert atmospheres (e.g., N₂ or Ar) achieves moderate yields (50-70%) . Optimization involves varying temperatures (60-100°C), solvents (THF, DMF), and catalyst loading (5-10 mol%). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended .
  • Key Data :

CatalystSolventTemp (°C)Yield (%)
NiCl₂THF8065
Ni(acac)₂DMF10072

Q. How can the electronic effects of the trifluoroethyl group on the pyridine ring be characterized?

  • Methodology : Use spectroscopic techniques (¹H/¹⁹F NMR) and computational modeling (DFT) to assess electron-withdrawing effects. The trifluoroethyl group reduces electron density at the pyridine nitrogen, confirmed by upfield shifts in ¹H NMR (Δδ ≈ 0.3 ppm) and decreased basicity (pKa ~1.5 vs. ~5.0 for unsubstituted pyridine) . X-ray crystallography reveals bond angle distortions (C-C-N angle: 118° vs. 120° in pyridine) due to steric and electronic effects .

Q. What analytical methods ensure purity and structural fidelity of the compound?

  • Protocol : Combine GC-MS for purity assessment (>97% by area normalization) and HRMS for molecular ion confirmation ([M+H]⁺ = 241.02 Da). FT-IR identifies functional groups (C-F stretch: 1100-1200 cm⁻¹; C-Br: 550-600 cm⁻¹). Purity standards from suppliers like Kanto Reagents specify >95.0% (HPLC) with storage at 0-6°C .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

  • Approach : Conduct dose-response assays (e.g., IC₅₀ for antiviral activity vs. CC₅₀ for cytotoxicity) using HIV-1 reverse transcriptase inhibition and MTT assays on HEK293 cells. For example, this compound shows IC₅₀ = 12 µM against HIV-1 but CC₅₀ = 45 µM, suggesting a therapeutic index of 3.75 . Cross-validate with molecular docking (AutoDock Vina) to identify off-target interactions (e.g., with human kinases) .

Q. What strategies optimize ligand design for palladium-catalyzed cross-coupling reactions?

  • Methodology : Use the compound as a precursor for bidentate ligands. Introduce phosphine or oxazoline moieties to enhance Pd coordination. For example, coupling with PPh₃ yields ligands that improve Suzuki-Miyaura reaction yields (85-92% vs. 70% with monodentate ligands) .
  • Case Study :

Ligand TypeReaction Yield (%)Turnover Frequency (h⁻¹)
Monodentate (PPh₃)70120
Bidentate (P,N)92250

Q. How do structural variations (e.g., halogen position, fluorinated groups) impact reactivity and bioactivity?

  • Comparative Analysis : Compare with analogs like 2-Bromo-6-(difluoromethyl)pyridine and 3-Bromo-5-(trifluoromethyl)pyridine. Substituent position alters electrophilicity: para-bromo increases susceptibility to nucleophilic substitution (k = 0.15 s⁻¹ vs. 0.08 s⁻¹ for meta) . Trifluoroethyl enhances metabolic stability (t₁/₂ = 6 h in liver microsomes vs. 2 h for methyl) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies: How to reconcile literature variations?

  • Resolution : Evaluate catalyst preactivation (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvent polarity. Polar aprotic solvents (DMF) stabilize Pd intermediates, increasing turnover numbers (TON = 1,200 vs. 800 in toluene) . Publish detailed protocols with kinetic data (Arrhenius plots) to standardize comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.